molecular formula C13H16FN3O2 B2720408 Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034527-76-7

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2720408
CAS RN: 2034527-76-7
M. Wt: 265.288
InChI Key: MJXSHMUWKOBMNQ-UHFFFAOYSA-N
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Description

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound . It is a novel compound that falls under the class of pyrrolidines. It has been synthesized by researchers as a potential drug candidate due to its unique molecular structure and potential therapeutic effects.


Synthesis Analysis

The synthesis of Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone can be achieved using various chemical reactions . These include carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions . The compound is usually characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

P2X7 Antagonist for Mood Disorders

A study by Chrovian et al. (2018) developed a single-pot dipolar cycloaddition reaction to access novel P2X7 antagonists, which are potential therapeutic agents for mood disorders. This process enabled the synthesis of compounds with a challenging chiral center. Among these, a derivative containing 5-fluoropyrimidin-2-yl showed significant receptor occupancy in rats at low doses, highlighting its potential as a clinical candidate for mood disorder treatment Chrovian et al., 2018.

Antitubercular Activities

Bisht et al. (2010) synthesized a series of cyclopropyl methanones with antitubercular activity. Specifically, a compound incorporating a 5-fluoropyrimidin-2-yl moiety demonstrated significant in vitro activity against Mycobacterium tuberculosis and in vivo efficacy in mice, showcasing its potential as a novel antitubercular agent Bisht et al., 2010.

Histamine H3-Receptor Antagonists

Stark (2000) reported on the synthesis of cyclopropyl phenyl methanone derivatives, including ciproxifan, a novel reference antagonist for the histamine H3 receptor. This compound's synthesis highlights the versatility of cyclopropyl methanone derivatives in developing receptor antagonists for potential therapeutic applications Stark, 2000.

Mechanism-Based Inhibitors

Research by Frank et al. (1989) explored cyclopropane-derived inhibitors, including cyclopropyl methanone derivatives, in the study of enzyme inhibition mechanisms. This work contributes to understanding how such compounds can serve as mechanism-based inhibitors, offering insights into enzyme function and potential drug development Frank et al., 1989.

Antimicrobial and Antifungal Activities

Mallesha and Mohana (2014) synthesized cyclopropyl methanone oxime derivatives with notable antimicrobial and antifungal activities. This study underscores the compound's application in developing new antimicrobial agents, demonstrating its broad potential in addressing infectious diseases Mallesha & Mohana, 2014.

properties

IUPAC Name

cyclopropyl-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c14-10-6-15-13(16-7-10)19-11-2-1-5-17(8-11)12(18)9-3-4-9/h6-7,9,11H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXSHMUWKOBMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

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